molecular formula C18H16N2O3 B611332 Thccc

Thccc

Cat. No.: B611332
M. Wt: 308.3 g/mol
InChI Key: VKCTUZKPBYSTDW-CAPFRKAQSA-N
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Description

Compound 3, identified by the PubMed ID 21105727, is a synthetic organic compound with the IUPAC name (6E)-6-(hydroxyimino)-N-(4-methylphenyl)-2-oxatricyclo[5.4.0.0^{3,5}]undeca-1(11),7,9-triene-3-carboxamide . This compound is known for its unique structure and significant biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of compound 3 involves several steps, starting with the formation of the tricyclic core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Compound 3 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound 3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of compound 3 involves its interaction with specific molecular targets. It has been shown to activate the STING (Stimulator of Interferon Genes) pathway, leading to the induction of type-I interferons and pro-inflammatory cytokines . This activation is achieved through the binding of compound 3 to the STING protein, resulting in a conformational change that triggers downstream signaling pathways.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

(7Z)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

InChI

InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16+

InChI Key

VKCTUZKPBYSTDW-CAPFRKAQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C23CC2/C(=N/O)/C4=CC=CC=C4O3

SMILES

CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

THCCC; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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